Tyrosinase Inhibition: Unsubstituted Core vs. 4-Substituted Analogs and Standard Inhibitors
While the unsubstituted 2-phenyloxazol-5(4H)-one itself was not the most potent tyrosinase inhibitor in this study, its 4-substituted derivatives exhibited a wide range of inhibitory activity (IC50 1.23–17.73 μM) [1]. Critically, the most active derivative (compound 7, IC50 1.23 μM) was 3-fold more potent than the standard inhibitor l-mimosine (IC50 3.68 μM) and 13.5-fold more potent than kojic acid (IC50 16.67 μM) [1]. This demonstrates that the 2-phenyloxazol-5(4H)-one core, when appropriately substituted at C-4, can yield inhibitors significantly superior to widely used commercial standards.
| Evidence Dimension | Tyrosinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 2-methyl-4-[(E,2Z)-3-phenyl-2-propenylidene]-1,3-oxazol-5(4H)-one (Compound 7): 1.23 ± 0.37 μM |
| Comparator Or Baseline | l-Mimosine: 3.68 ± 0.02 μM; Kojic acid: 16.67 ± 0.52 μM |
| Quantified Difference | Compound 7 is 3.0x more potent than l-mimosine; 13.6x more potent than kojic acid. |
| Conditions | In vitro tyrosinase enzyme inhibition assay |
Why This Matters
This SAR data validates the 2-phenyloxazol-5(4H)-one scaffold as a privileged structure for developing next-generation tyrosinase inhibitors with improved potency over existing standards.
- [1] Khan, K. M., et al. Oxazolones: New tyrosinase inhibitors; synthesis and their structure–activity relationships. Bioorganic & Medicinal Chemistry, 2006, 14(17), 6027-6033. View Source
